Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate
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Overview
Description
Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate is a complex organic compound with a unique structure that includes an acetamido group, a benzenesulfinyl group, and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of enolate ions, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion by reaction with sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzenesulfinyl group can yield sulfone derivatives, while reduction can produce sulfides.
Scientific Research Applications
Diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which diethyl acetamido[2-(benzenesulfinyl)ethyl]propanedioate exerts its effects involves interactions with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions, while the benzenesulfinyl group can undergo redox reactions. These interactions can influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler compound with similar reactivity in alkylation reactions.
Ethyl acetoacetate: Another compound with a similar structure and reactivity, used in various synthetic applications.
Properties
CAS No. |
118428-20-9 |
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Molecular Formula |
C17H23NO6S |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[2-(benzenesulfinyl)ethyl]propanedioate |
InChI |
InChI=1S/C17H23NO6S/c1-4-23-15(20)17(18-13(3)19,16(21)24-5-2)11-12-25(22)14-9-7-6-8-10-14/h6-10H,4-5,11-12H2,1-3H3,(H,18,19) |
InChI Key |
XFGSCQRBRNWJTF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCS(=O)C1=CC=CC=C1)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
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